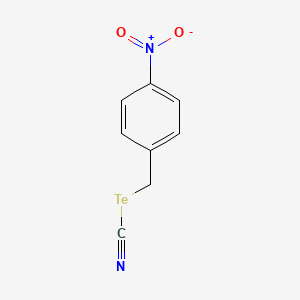
(4-Nitrophenyl)methyl tellurocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Nitrophenyl)methyl tellurocyanate is an organotellurium compound characterized by the presence of a tellurocyanate group attached to a (4-nitrophenyl)methyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-nitrophenyl)methyl tellurocyanate typically involves the reaction of (4-nitrophenyl)methyl halides with potassium tellurocyanate. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the tellurium compound. The general reaction scheme is as follows:
(4-Nitrophenyl)methyl halide+Potassium tellurocyanate→(4-Nitrophenyl)methyl tellurocyanate+Potassium halide
The reaction is typically conducted in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (4-Nitrophenyl)methyl tellurocyanate undergoes various chemical reactions, including:
Oxidation: The tellurocyanate group can be oxidized to form telluroxides or tellurones.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The tellurocyanate group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Telluroxides or tellurones.
Reduction: (4-Aminophenyl)methyl tellurocyanate.
Substitution: Corresponding substituted tellurocyanates.
Scientific Research Applications
(4-Nitrophenyl)methyl tellurocyanate has several applications in scientific research:
Biology: Potential use in the development of tellurium-based drugs due to its unique redox properties.
Medicine: Investigated for its potential anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials, including tellurium-containing polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (4-nitrophenyl)methyl tellurocyanate involves its redox properties and ability to form stable complexes with various biomolecules. The tellurocyanate group can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. This property is exploited in its potential anticancer and antimicrobial activities.
Comparison with Similar Compounds
- (4-Nitrophenyl)methyl selenocyanate
- (4-Nitrophenyl)methyl thiocyanate
- (4-Nitrophenyl)methyl cyanate
Comparison:
- (4-Nitrophenyl)methyl tellurocyanate is unique due to the presence of tellurium, which imparts distinct redox properties compared to its sulfur, selenium, and oxygen analogs.
- (4-Nitrophenyl)methyl selenocyanate and (4-Nitrophenyl)methyl thiocyanate are less stable and more prone to decomposition.
- (4-Nitrophenyl)methyl cyanate lacks the redox activity associated with tellurium, making it less effective in applications requiring oxidative stress induction.
Properties
CAS No. |
78622-25-0 |
|---|---|
Molecular Formula |
C8H6N2O2Te |
Molecular Weight |
289.7 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl tellurocyanate |
InChI |
InChI=1S/C8H6N2O2Te/c9-6-13-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5H2 |
InChI Key |
FQBYZQFQMSUXFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C[Te]C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















